Product packaging for 2,2-Dimethyl-1,3-dithiolane(Cat. No.:CAS No. 6008-78-2)

2,2-Dimethyl-1,3-dithiolane

Cat. No.: B14732090
CAS No.: 6008-78-2
M. Wt: 134.3 g/mol
InChI Key: HEDYXMHGMMWNBO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dithiolane is an organic sulfur compound with the molecular formula C5H10S2 and a molecular weight of 134.26 g/mol . Its CAS Registry Number is 6008-78-2 . The compound features a five-membered 1,3-dithiolane ring with two methyl groups attached at the 2-position. Computed and predicted properties include a density of approximately 1.065 g/cm³ and a boiling point of around 177.5 °C at 760 mmHg . The IUPAC Standard InChIKey is HEDYXMHGMMWNBO-UHFFFAOYSA-N . Specific applications and the detailed research value of this compound are not explicitly detailed in the available search results. This compound may be of interest in organic synthesis and materials science as a building block or precursor. Researchers are encouraged to consult specialized chemical literature and databases for further investigation into potential applications and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S2 B14732090 2,2-Dimethyl-1,3-dithiolane CAS No. 6008-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6008-78-2

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

2,2-dimethyl-1,3-dithiolane

InChI

InChI=1S/C5H10S2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3

InChI Key

HEDYXMHGMMWNBO-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethyl 1,3 Dithiolane and Functionalized Analogues

Strategies for the Construction of the 1,3-Dithiolane (B1216140) Ring System

The primary and most widely employed method for synthesizing 2,2-dimethyl-1,3-dithiolane is the condensation reaction between acetone (B3395972) and 1,2-ethanedithiol (B43112). This reaction is typically catalyzed by an acid and involves the formation of a five-membered ring containing two sulfur atoms.

Catalytic Condensation of Carbonyl Compounds with 1,2-Ethanedithiol

The condensation of carbonyl compounds, such as acetone, with 1,2-ethanedithiol is a cornerstone for the formation of the 1,3-dithiolane ring. organic-chemistry.org The efficiency and selectivity of this reaction are heavily influenced by the choice of catalyst.

Protic acids are frequently used to catalyze the formation of 1,3-dithiolanes. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol, forming a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as a water molecule, followed by an intramolecular nucleophilic attack by the second thiol group, leads to the cyclized 1,3-dithiolane ring. Strong protic acids like Nafion-H and silica (B1680970) sulfuric acid have been effectively used for this transformation. researchgate.net

Lewis acids offer an alternative and often milder approach to catalyzing the formation of 1,3-dithiolanes. organic-chemistry.org They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. A variety of Lewis acids have been employed, including boron trifluoride (BF₃), copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂), and bismuth salts like BiX₃ (where X can be Cl, Br, or I) and Bi₂(SO₄)₃. researchgate.net These catalysts can exhibit high turnover numbers, particularly for the S,S-acetalization of aldehydes. researchgate.net

The chemoselectivity of Lewis acid catalysis is a significant advantage, allowing for the preferential protection of aldehydes over ketones. For instance, praseodymium triflate and yttrium triflate have been shown to be efficient and recyclable catalysts for the chemoselective thioacetalization of aldehydes. organic-chemistry.orgchemicalbook.com This selectivity arises from the differing steric and electronic properties of aldehydes and ketones, which influences their coordination with the Lewis acid and subsequent reaction rates.

CatalystSubstrate ScopeConditionsYieldReference
Praseodymium triflateAldehydesSolvent-freeGood to excellent organic-chemistry.orgchemicalbook.com
Yttrium triflateAldehydes, KetonesNot specifiedNot specified organic-chemistry.org
Hafnium trifluoromethanesulfonate (B1224126)Aliphatic and aromatic aldehydes and ketonesNot specifiedHigh organic-chemistry.org
Bismuth(III) salts (BiX₃, Bi₂(SO₄)₃)Aldehydes, KetonesNot specifiedHigh researchgate.net

The use of heterogeneous catalysts provides significant advantages in terms of ease of separation, reusability, and often milder reaction conditions. Several solid-supported reagents have been successfully employed for the synthesis of 1,3-dithiolanes.

Amberlyst-15: This strongly acidic, macro-reticular polystyrene-based ion-exchange resin is a versatile and environmentally friendly catalyst for thioacetalization reactions. researchgate.netarkat-usa.org It is easy to handle, can be readily removed by filtration, and can be regenerated and reused multiple times. arkat-usa.org

Silica Gel Adsorbed Acids: Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has proven to be an exceptionally efficient and reusable catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org Similarly, a combination of silica gel and p-toluenesulfonic acid is also a very effective catalytic system. chemicalbook.com Other silica-supported reagents include FeCl₃-SiO₂, ZrCl₄-SiO₂, and SOCl₂-SiO₂. researchgate.net

Bentonite: This natural clay has also been utilized as a catalyst for the condensation of aldehydes and ketones with 1,2-ethanedithiol, yielding 1,3-dithiolanes in good to moderate yields. chemicalbook.com

CatalystReaction ConditionsAdvantagesReference
Amberlyst-15Mild, often solvent-freeReusable, easy separation, environmentally benign researchgate.netarkat-usa.org
HClO₄-SiO₂Solvent-free, room temperatureHighly efficient, reusable organic-chemistry.org
BentoniteNot specifiedNatural, inexpensive chemicalbook.com

In a push towards more sustainable and efficient chemical processes, solvent-free and microwave-assisted methods for the synthesis of 1,3-dithiolanes have been developed.

Solvent-free conditions, often coupled with heterogeneous catalysts like HClO₄-SiO₂ or tungstophosphoric acid, can lead to excellent yields and simplified work-up procedures. organic-chemistry.orgchemicalbook.com This approach minimizes waste and reduces the environmental impact of the synthesis.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. at.uachim.itnih.govfrontiersin.orgchemrxiv.org In the context of 1,3-dithiolane synthesis, microwave-assisted protocols can significantly reduce reaction times and improve yields, often in the absence of a solvent. researchgate.net For example, the use of P₂O₅/Al₂O₃ under microwave irradiation provides a fast, efficient, and chemoselective method for thioacetalization. tandfonline.com

Alternative Cyclization Pathways

While the condensation of a carbonyl compound with a dithiol is the most common route, alternative strategies for constructing the 1,3-dithiolane ring exist. One such pathway involves starting from 2,2-dimethyl-1,3-propanedithiol. Although 1,3-propanedithiol (B87085) is typically used to form 1,3-dithianes (a six-membered ring system), its derivatives can potentially be manipulated to form five-membered rings under specific conditions, though this is less common for the direct synthesis of this compound. organic-chemistry.orgwikipedia.org

A more direct alternative involves the reaction of ethylene (B1197577) dibromide with sodium thiosulfate, followed by a reaction with acetone in the presence of hydrochloric acid. chemicalbook.com Another approach is the base-induced fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates, which can then be further functionalized. nih.govacs.org

Chemo- and Regioselective Synthesis of Substituted 1,3-Dithiolanes

The synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is a fundamental transformation, often catalyzed by Brønsted or Lewis acids. organic-chemistry.org Achieving chemo- and regioselectivity in the synthesis of substituted dithiolanes is critical when dealing with complex molecules possessing multiple reactive sites.

Chemoselectivity is paramount when a molecule contains various carbonyl groups (e.g., aldehydes vs. ketones) or other acid-sensitive functionalities. Aldehydes are generally more reactive towards thioacetalization than ketones. Catalysts like praseodymium triflate have demonstrated high efficiency in the chemoselective protection of aldehydes over ketones. organic-chemistry.org Similarly, water-stable Brønsted acidic ionic liquids have been employed for mild and chemoselective thioacetalization of aldehydes, yielding 1,3-dithianes and dithiolanes in excellent yields with short reaction times. organic-chemistry.org

Regioselectivity becomes crucial when unsymmetrical dithiols or carbonyl compounds are used. The development of new chemo-, regio-, and stereoselective reactions is a continuing area of research in organic synthesis. mdpi.comnih.gov For instance, catalyst-free, one-pot methods are being developed for the chemo- and regioselective synthesis of complex heterocyclic systems. mdpi.com Tandem reactions that combine multiple bond-forming events in a single operation offer an elegant approach to building molecular complexity with high selectivity. A modular strategy for synthesizing carbazoles, for example, relies on the chemo- and regioselective control of two distinct bond-forming steps. burleylabs.co.uk

Table 1: Examples of Chemo- and Regioselective Dithiolane Synthesis
Starting MaterialReagents/CatalystProductYield (%)Notes on Selectivity
Aromatic/Aliphatic Aldehydes1,2-ethanedithiol, Hafnium trifluoromethanesulfonateCorresponding 1,3-dithiolaneHighHigh chemoselectivity for aldehydes over ketones. organic-chemistry.org
Various Aldehydes1,3-propanedithiol, Brønsted acidic ionic liquidCorresponding 1,3-dithiane (B146892)~95%Chemoselective for aldehydes; ketones are unreactive under these conditions. organic-chemistry.org
Aldehydes & Ketones1,2-ethanedithiol, Perchloric acid on silica gel (HClO₄-SiO₂)Corresponding 1,3-dithiolaneHighEfficient under solvent-free conditions at room temperature. organic-chemistry.org

Derivatization and Post-Cyclization Functionalization of this compound

Once formed, the 1,3-dithiolane ring can be further functionalized, most commonly by exploiting the acidity of the C2 proton. This allows for the introduction of a wide range of substituents, transforming the dithiolane from a simple protecting group into a versatile synthetic intermediate.

The protons at the C2 position of a 1,3-dithiolane are significantly more acidic than typical methylene (B1212753) protons due to the stabilizing effect of the adjacent sulfur atoms on the resulting carbanion. Treatment with a strong base, such as butyllithium (B86547) (BuLi), readily generates a nucleophilic lithiated intermediate. organic-chemistry.org This anion is a powerful tool for forming new carbon-carbon bonds.

Alkylation: The reaction of the 2-lithio-1,3-dithiolane with alkyl halides is a classic alkylation reaction. youtube.com This process allows for the attachment of primary or secondary alkyl chains to the C2 position. The reaction is a cornerstone of the Corey-Seebach reaction, where the dithiane or dithiolane acts as a masked acyl anion.

Acylation: Similarly, the lithiated dithiolane can react with acylating agents like acid chlorides or esters to form 2-acyl-1,3-dithiolanes. youtube.comorgsyn.org This reaction introduces a ketone functionality at the C2 position, which can be a precursor for further synthetic manipulations. For example, 2-(2,2-dimethylpropanoyl)-1,3-dithiane is prepared by treating 1,3-dithiane with a base and then with ethyl 2,2-dimethylpropanoate. orgsyn.org

Table 2: Functionalization of the 1,3-Dithiolane/Dithiane Scaffold
Dithiolane/Dithiane SubstrateReagent(s)Functional Group IntroducedProduct TypeConditions
1,3-Dithiane1) n-BuLi; 2) R-X (Alkyl Halide)Alkyl (R)2-Alkyl-1,3-dithianeLow temperature (e.g., -30°C to 0°C) in THF. organic-chemistry.org
1,3-Dithiane1) n-BuLi; 2) RCOCl (Acyl Chloride)Acyl (RCO)2-Acyl-1,3-dithianeLow temperature in THF. orgsyn.org
2-Aryl-1,3-dithiolane1) LiHMDS; 2) CH₃IMethyl (CH₃)Methyl Aryldithioester (via fragmentation)100°C in CPME, followed by room temp. acs.org
1,3-Dithiane1) n-BuLi; 2) Formaldehyde (B43269) (H₂CO)Hydroxymethyl (CH₂OH)2-(Hydroxymethyl)-1,3-dithianeReaction of the lithiated species with an aldehyde.

The strategy of C2 alkylation can be extended to introduce two substituents, leading to 2,2-disubstituted 1,3-dithiolanes. This is achieved through a sequential deprotonation and alkylation process. After the first alkyl group is introduced, the remaining C2 proton can be removed with another equivalent of a strong base, followed by the addition of a second, different electrophile. This allows for the synthesis of dithiolanes with two distinct alkyl or functional groups at the C2 position. While the deprotection of these structures typically yields ketones, the 2,2-disubstituted dithiolane itself can be considered a precursor to tertiary thiols, although this transformation is less common. The primary utility lies in the construction of a quaternary carbon center which, upon hydrolysis, reveals a ketone.

The versatility of the C2-lithiated dithiolane extends beyond simple alkylation. A wide array of functional groups can be introduced by choosing the appropriate electrophile. libretexts.org

Hydroxymethyl Group: Reaction of the lithiated dithiolane with formaldehyde (H₂CO) introduces a hydroxymethyl group (–CH₂OH) at the C2 position.

Halogenated Moieties: While direct halogenation can be complex, functionalized halides can be introduced. For example, reacting the C2 anion with an epoxide followed by treatment with a halogenating agent can install a halogen on the newly formed side chain.

Unsaturated Moieties: Unsaturated groups can be incorporated in several ways. A propyl group can be added via standard alkylation with 1-halopropane. A styryl group (–CH=CHPh) can be synthesized by reacting the C2 anion with benzaldehyde (B42025) to form a secondary alcohol, which is then dehydrated to yield the alkene.

Propargyl Groups: The reaction of lithiated dithianes with propargyl alcohols has also been explored, leading to the formation of functionalized products. beilstein-journals.org

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are five-membered rings containing three sulfur atoms. These compounds are valuable intermediates in organic synthesis and have garnered interest for their biological activities. General methods for their synthesis often involve the use of carbon disulfide (CS₂) or Lawesson's reagent. nih.gov

One established method involves the reaction of potassium trithiocarbonate (B1256668) with 1,2-dichloroethyl ethyl ether, followed by an acid-catalyzed elimination of ethanol (B145695) to furnish the 1,3-dithiole-2-thione (B1293655) product. rsc.org Another powerful approach utilizes the reaction of epoxides with carbon disulfide, which provides a direct route to these heterocycles, often with a high degree of stereochemical control. researchgate.net

The synthesis of cyclic trithiocarbonates from epoxides is a highly effective method that allows for precise control over the stereochemistry of the final product. The reaction proceeds via a nucleophilic ring-opening of the epoxide. mdpi.com

The mechanism involves an Sₙ2-type attack of a sulfur nucleophile (derived from a reagent like potassium xanthate or a combination of a base and CS₂) on one of the epoxide's carbon atoms. chemistrysteps.comresearchgate.net This backside attack forces the epoxide ring to open, resulting in an inversion of the stereochemistry at the carbon center that is attacked. stackexchange.comyoutube.com The resulting intermediate, an alkoxide with a tethered dithiocarbonate moiety, then undergoes an intramolecular cyclization to form the 1,3-dithiolane-2-thione ring.

Because the initial ring-opening is stereospecific (inversion) and the subsequent cyclization locks the geometry, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the product. For example, a cis-epoxide will yield a trans-substituted trithiocarbonate, while a trans-epoxide will produce a cis-substituted product. This predictable stereochemical outcome makes the epoxide-based route particularly powerful for asymmetric synthesis. researchgate.net

Table 3: Stereochemical Outcomes in Epoxide-Based Synthesis of Sulfur Heterocycles
Epoxide Substrate (Stereochemistry)ReagentsProduct (Stereochemistry)Stereochemical Outcome
Cyclohexene (B86901) Oxide (cis)Aqueous Acid (e.g., H₃O⁺)trans-1,2-CyclohexanediolAnti-dihydroxylation (Inversion). libretexts.org
Unsymmetrical Epoxide (chiral center)Strong Nucleophile (e.g., Grignard)Alcohol (Inversion at less substituted C)Sₙ2 attack at the less hindered carbon. chemistrysteps.com
Sugar-derived EpoxideCS₂, Base (domino reaction)1,3-Oxathiolane-2-thione (defined stereochemistry)Stereospecific domino epoxide ring opening-xanthate migration. researchgate.net

Preparation of Mono-, Bis-, and Tris-Aromatic Dithiolane Derivatives via Coupling Reactions

The introduction of aromatic moieties onto the this compound scaffold can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of carbon-carbon bonds, allowing for the construction of mono-, bis-, and potentially tris-aromatic derivatives with high efficiency and selectivity. Key methodologies include the Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as direct C-H arylation reactions.

The synthesis of mono-aromatic this compound derivatives typically involves the coupling of a suitable dithiolane precursor with an aromatic partner. While direct C-H arylation of 2-methyl-1,3-dithiolane (B1585268) at the C2 position to introduce a single aryl group is conceivable, a more common strategy involves the use of a pre-functionalized dithiolane. For instance, a 2-halo-2-methyl-1,3-dithiolane can serve as an excellent electrophilic partner in Suzuki-Miyaura or Negishi coupling reactions with an arylboronic acid or an organozinc reagent, respectively.

Alternatively, a Sonogashira coupling can be employed if a terminal alkyne is introduced at the C2 position of the dithiolane. This approach allows for the formation of an ethynyl-aryl linkage. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Hypothetical Reaction Data for the Synthesis of Mono-Aromatic this compound Derivatives (Note: The following data is illustrative and based on general principles of coupling reactions, as direct literature examples for this specific substrate are scarce.)

EntryDithiolane SubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)
12-Bromo-2-methyl-1,3-dithiolanePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O9085
22-Iodo-2-methyl-1,3-dithiolane4-Methoxyphenylzinc chloridePdCl₂(dppf)THF6590
32-Ethynyl-2-methyl-1,3-dithiolane1-IodonaphthalenePdCl₂(PPh₃)₂, CuI, Et₃NDMF8088

The preparation of bis-aromatic this compound derivatives, specifically 2,2-diaryl-1,3-dithiolanes, can be achieved through a sequential arylation strategy. A particularly elegant approach is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu This methodology takes advantage of the increased acidity of the C2-proton in the 2-aryl-1,3-dithiane, which allows for its deprotonation to form a nucleophilic species that can participate in a palladium-catalyzed coupling cycle. A similar strategy can be envisioned for 2-aryl-2-methyl-1,3-dithiolanes.

The reaction typically employs a palladium catalyst with a specialized ligand, such as NiXantphos, and a strong base to facilitate the deprotonation of the dithiolane. brynmawr.edu This method allows for the synthesis of symmetrical and unsymmetrical diaryl derivatives.

Table 2: Synthesis of 2,2-Diaryl-1,3-dithianes via Palladium-Catalyzed Cross-Coupling brynmawr.edu

EntryDithiane SubstrateAryl BromideCatalystBaseSolventYield (%)
12-Phenyl-1,3-dithiane4-BromotoluenePd(OAc)₂/NiXantphosKOtBuCPME85
22-(4-Methoxyphenyl)-1,3-dithiane4-BromobenzonitrilePd(OAc)₂/NiXantphosKOtBuCPME78
32-(4-Chlorophenyl)-1,3-dithianeBromobenzenePd(OAc)₂/NiXantphosKOtBuCPME92

The synthesis of tris-aromatic this compound derivatives via a one-pot coupling reaction presents a significant synthetic challenge and is not well-documented in the literature. The steric hindrance around the C2 position after the introduction of two aryl groups would likely make a third coupling reaction at the same position extremely difficult.

A more plausible, albeit hypothetical, multi-step approach could involve the following sequence:

Synthesis of a Diaryl Ketone: A diaryl ketone bearing a third aromatic ring on one of the aryl groups is synthesized. This can be achieved through various established methods, such as Friedel-Crafts acylation.

Thioacetalization: The resulting tris-aromatic ketone is then subjected to a thioacetalization reaction with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst to form the desired 2,2-bis(aryl)-1,3-dithiolane derivative, where one of the aryl groups is already substituted with another aromatic ring.

This stepwise approach circumvents the steric challenges associated with a sequential C-H arylation at the C2 position of the dithiolane ring.

Elucidation of Chemical Reactivity and Transformative Processes of 2,2 Dimethyl 1,3 Dithiolane Systems

Redox Chemistry of Sulfur Centers within the Dithiolane Ring

The sulfur atoms in the 2,2-dimethyl-1,3-dithiolane ring can undergo oxidation to form sulfoxides and sulfones. This reactivity is a key aspect of dithiolane chemistry, allowing for the modulation of the electronic properties and reactivity of the molecule.

Selective Oxidation to Sulfoxides and Sulfones

The selective oxidation of dithiolanes to either sulfoxides or sulfones can be achieved by careful selection of the oxidizing agent and reaction conditions. organic-chemistry.orgjchemrev.com Hydrogen peroxide is a common oxidant for this transformation. organic-chemistry.orgmdpi.com The selectivity towards sulfoxide (B87167) or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction temperature. For example, using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature can selectively produce sulfoxides. organic-chemistry.org In some systems, simply increasing the amount of oxidant and the temperature can lead to the formation of the corresponding sulfone. mdpi.com

Other reagents have also been employed for this purpose. For instance, microbial oxidation has been used to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for the oxidation of sulfides to sulfones without the observation of the intermediate sulfoxide. organic-chemistry.org

Table 1: Reagents for Selective Oxidation of Dithiolanes

Oxidizing System Product Notes Reference(s)
H₂O₂ / Silica-based tungstate catalyst Sulfoxide Selective oxidation at room temperature. organic-chemistry.org
H₂O₂ / Niobium carbide Sulfone Efficiently affords sulfones. organic-chemistry.org
H₂O₂ / Tantalum carbide Sulfoxide High yields of sulfoxides. organic-chemistry.org
Microbial oxidation Sulfoxide Can achieve high enantiomeric excess. chemicalbook.com
Urea-hydrogen peroxide / Phthalic anhydride Sulfone Metal-free, environmentally benign method. organic-chemistry.org
t-BuOOH / Cp₂TiCl₂ Sulfoxide Diastereoselective oxidation of 2-phenyl-1,3-dithiolane (B1617770). chemicalbook.com

Stereochemical Aspects of Sulfur Oxidation

The oxidation of the sulfur atoms in the dithiolane ring can create new stereocenters. The sulfur atom in a sulfoxide is stereogenic if the other two substituents on the sulfur are different, which is the case in an oxidized dithiolane ring. libretexts.orgpressbooks.pub The stereochemistry of this oxidation can be influenced by the structure of the dithiolane and the oxidizing agent used. acs.org For instance, the oxidation of 2-phenyl-1,3-dithiolane with tert-butyl hydroperoxide and a titanium catalyst has been shown to proceed in a diastereoselective manner, yielding a monosulfoxide derivative. chemicalbook.com The ability to control the stereochemistry of sulfur oxidation is of significant interest for the synthesis of chiral molecules. jchemrev.com

Nucleophilic Reactivity and Umpolung Chemistry of 1,3-Dithiolanes

A cornerstone of dithiolane chemistry is the concept of "umpolung" or polarity reversal. ddugu.ac.inquimicaorganica.org In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiolane (B1216140), the C2 carbon atom's character can be inverted. The protons at the C2 position of a 1,3-dithiolane derived from an aldehyde are acidic enough (pKa ≈ 31 for 1,3-dithiane) to be removed by a strong base, such as n-butyllithium. wikipedia.orgyoutube.com This deprotonation generates a carbanion, which is a potent nucleophile. ddugu.ac.inyoutube.com

This nucleophilic dithiolane anion can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. ddugu.ac.inuwindsor.ca This methodology allows for the formation of new carbon-carbon bonds at a position that was originally an electrophilic carbonyl carbon. After the desired reaction, the dithiolane group can be hydrolyzed back to a carbonyl group using various reagents, such as mercuric chloride (HgCl₂) and cadmium carbonate (CdCO₃). ddugu.ac.in It is important to note that 2-lithio-1,3-dithiolanes can be unstable and may degrade through the loss of ethylene (B1197577). wikipedia.org

Ring-Opening and Rearrangement Pathways

The 1,3-dithiolane ring, while generally stable to acidic and basic conditions, can undergo ring-opening and rearrangement reactions under specific conditions. chemicalbook.comasianpubs.org A variety of reagents have been developed for the cleavage of the dithiolane ring to regenerate the parent carbonyl compound. These include copper(II) chloride on silica (B1680970) gel, thionyl chloride, and N-bromosuccinimide in acetone (B3395972). chemicalbook.com

Under certain conditions, 1,3-dithiolanes can also undergo rearrangements. For example, treatment of 1,3-dithiolane with tungsten(VI) chloride in DMSO can lead to a ring-expanded product, dithiin. chemicalbook.com More complex rearrangements have also been observed. For instance, under visible-light photoredox catalysis, 1,3-dithiolanes can undergo an oxidative rearrangement to form disulfide-linked-dithioesters, a reaction that is dependent on the base used. chemrxiv.org Cationic cyclization of 2-alkenyl-1,3-dithiolanes can be induced by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to afford trans-decalin systems diastereoselectively. psu.edu

Complexation Behavior as Ligands in Organometallic Chemistry

The sulfur atoms of the 1,3-dithiolane ring possess lone pairs of electrons that can coordinate to metal centers, allowing them to act as ligands in organometallic chemistry. sysrevpharm.org Dithiolene complexes, which are derived from unsaturated 1,2-dithiolenes, are a well-studied class of metal complexes with interesting electronic and redox properties. wikipedia.orgresearchgate.net While this compound is a saturated dithioether, its sulfur atoms can still form coordination complexes with various metals. nih.gov

The coordination of dithiolane-type ligands can lead to the formation of mononuclear or polynuclear metal complexes. mdpi.com The nature of the metal-sulfur bond can influence the reactivity and electronic properties of the resulting complex. nih.gov The geometry of these complexes can vary, with square planar and trigonal prismatic geometries being observed for some dithiolene complexes. wikipedia.org The ability of sulfur to bridge multiple metal centers can lead to the formation of complex clusters. nih.govmdpi.com

Applications of 2,2 Dimethyl 1,3 Dithiolane in Advanced Organic Synthesis and Materials Science

Synthetic Utility as a Key Intermediate and Building Block

2,2-Dimethyl-1,3-dithiolane serves as a valuable building block in organic synthesis, primarily by masking the reactivity of a ketone. This protection strategy is a cornerstone of multistep synthesis, allowing for chemical transformations on other parts of a molecule without interference from a reactive carbonyl group. organic-chemistry.org The 1,3-dithiolane (B1216140) group is stable under a wide range of conditions, yet can be removed when needed, making it an essential tool for synthetic chemists. organic-chemistry.orgrsc.org

Role in Total Synthesis of Complex Natural Products

The most prominent role of this compound and related dithioacetals in advanced organic synthesis is as a protecting group for carbonyl compounds. organic-chemistry.orgacs.org In the intricate pathways of total synthesis, where numerous sequential reactions are required, protecting a ketone or aldehyde is often crucial. The 1,3-dithiolane group, formed by reacting a carbonyl compound with 1,2-ethanedithiol (B43112), is exceptionally suited for this task due to its stability towards both acidic and basic conditions, as well as many nucleophilic and reducing agents. organic-chemistry.org

This protective strategy allows chemists to carry out modifications on other functional groups within a complex molecule. Once the desired transformations are complete, the dithiolane can be cleaved to regenerate the original carbonyl group. This deprotection often requires specific reagents that can handle the stable thioacetal linkage. rsc.orgasianpubs.org The use of dithiane and dithiolane protecting groups has been instrumental in the synthesis of numerous architecturally complex natural products, including immunosuppressants. acs.org

Precursor to Tertiary Thiols and Cyclic Disulfide Derivatives (1,2-Dithiolanes)

The synthesis of sterically hindered structures such as tertiary thiols presents a significant synthetic challenge. nih.gov While not a direct precursor, this compound can be seen as an early-stage intermediate. A general strategy to form a tertiary thiol could involve the deprotection of the dithiolane to reveal the ketone, followed by conversion to a tertiary alcohol and subsequent substitution to install the thiol group. nih.govbeilstein-journals.org

Furthermore, the isomeric 1,2-dithiolane (B1197483) ring system is a key functional group in various natural products and functional materials. tandfonline.comwikipedia.org The synthesis of functionalized 1,2-dithiolanes is an area of active research. Established methods often start from 1,3-diols or 1,3-bis-thioether precursors, which undergo cyclization to form the five-membered disulfide ring. tandfonline.comrsc.org For instance, a one-step synthesis has been developed where 1,3-bis-tert-butyl thioethers react with bromine to yield substituted 1,2-dithiolanes under mild conditions. rsc.org While this highlights a pathway from a 1,3-dithio precursor to a 1,2-dithiolane, a direct, high-yielding conversion from a stable cyclic thioacetal like this compound to a 1,2-dithiolane is not a commonly reported transformation.

Modular Synthesis of Functionalized Heterocyclic Systems

The 1,3-dithiolane framework can serve as a scaffold for the modular synthesis of other functionalized heterocyclic systems. Research has shown that derivatives of 1,3-dithiolanes are valuable starting materials for creating more complex structures. For example, convenient procedures have been developed for synthesizing 2-ylidene-1,3-dithiolanes by reacting disodium (B8443419) alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. researchgate.net These resulting compounds, which contain a 2-ylidene-1,3-dithiolane fragment, are noted for their electronic and optical properties. researchgate.net

Another example involves the synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) from thiiranes and carbon disulfide, or from epoxides and potassium ethyl xanthogenate. consensus.appresearchgate.net These 1,3-dithiolane-2-thiones are themselves versatile building blocks for new antibiotics and polymers. researchgate.net Such syntheses demonstrate a modular approach where the core dithiolane ring is constructed as part of a larger, functionalized molecule, highlighting the utility of dithiolane chemistry in building diverse heterocyclic libraries.

Contributions to Materials Science

The unique properties of sulfur-containing heterocycles have led to their exploration in materials science, particularly in polymer chemistry and catalysis. While the 1,3-dithiolane ring of this compound is relatively stable, its isomeric form, the 1,2-dithiolane ring, has garnered significant attention for its dynamic properties.

Application in Polymer Chemistry (e.g., functional monomers, controlled polymerization)

The application of dithiolanes in polymer chemistry is dominated by the 1,2-dithiolane isomer due to the strained disulfide bond within its five-membered ring. rsc.orgacs.org This ring strain allows 1,2-dithiolanes to undergo ring-opening polymerization, forming dynamic polydisulfides. rsc.org These polymers can be reversibly depolymerized, a property exploited in the creation of self-healing hydrogels, dynamic networks, and responsive materials. acs.org The properties of these materials can be finely tuned based on the substituents on the 1,2-dithiolane ring. acs.org

Furthermore, the photopolymerization of 1,2-dithiolanes with alkynes is a new method for preparing high refractive index polymers (HRIPs). rsc.orgrsc.org This reaction introduces a high concentration of sulfur linkages into the polymer backbone, significantly increasing the material's refractive index. rsc.orgrsc.org

In contrast, the 1,3-dithiolane ring of this compound lacks the inherent ring strain of its 1,2-isomer. As a stable thioacetal, it does not readily participate in ring-opening polymerization under the same conditions. Therefore, its direct application as a functional monomer in the same vein as 1,2-dithiolanes is not a prominent feature in the literature.

Table 1: Comparison of Dithiolane Isomers in Polymer Chemistry

Feature1,2-DithiolaneThis compound
Ring StructureFive-membered ring with a disulfide (S-S) bondFive-membered ring with two sulfur atoms at positions 1 and 3
Key PropertyStrained disulfide bond enables ring-opening polymerization rsc.orgacs.orgChemically stable thioacetal organic-chemistry.org
Primary Polymer ApplicationDynamic covalent polymers, self-healing materials, high refractive index polymers rsc.orgacs.orgNot widely used as a direct monomer for ring-opening polymerization

Development of Novel Ligands for Catalysis and Coordination Chemistry

Sulfur-containing compounds, particularly dithioethers, are known to act as ligands for various metal centers, forming coordination complexes that can be used in catalysis. The sulfur atoms in the this compound ring possess lone pairs of electrons that are available for coordination with transition metals.

While the broader class of dithioethers serves as ligands, specific research focusing on this compound in catalysis is limited. However, related dithiolane derivatives have been successfully employed as ligands. For example, 1,3-dithiolane-2-thiones are recognized as versatile ligands for creating coordination compounds. researchgate.net Additionally, coordination compounds derived from 4,5-disulfanyl-1,3-dithiole-2-thione are used to synthesize charge-transfer complexes with important electronic properties. researchgate.net These examples show the potential of the dithiolane scaffold in coordination chemistry, suggesting that this compound could function as a bidentate S,S-donor ligand, although this application remains less explored compared to its role as a protecting group.

Design of Molecular Architectures for Conformational Control

The strategic design of molecular architectures to control the conformational preferences of cyclic and acyclic systems is a cornerstone of modern stereochemistry and materials science. By introducing specific functional groups or heterocyclic systems, chemists can influence and even lock the spatial arrangement of atoms within a molecule. This conformational control is paramount in designing molecules with specific biological activities, tailored material properties, and predictable reactivity. One such class of molecules utilized for this purpose is derived from the 1,3-dithiolane scaffold.

1,3-Dithiolane-2-thiones as Conformational Locks

Among the various molecular tools for conformational control, 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates, have emerged as a particularly effective "conformational lock". pacific.edupacific.eduresearchgate.net These compounds are derivatives of 1,3-dithiolane and are noted for their ability to force and maintain specific, often otherwise unstable, conformations in fused ring systems. pacific.eduresearchgate.net

The utility of 1,3-dithiolane-2-thiones as conformational locks is powerfully demonstrated in cyclohexane-based systems. Research has shown that when cyclohexane (B81311) epoxides are converted into the corresponding 1,3-dithiolane-2-thiones, the resulting fused-ring structure exhibits a rigid conformation. pacific.edu The stereochemistry of these products, confirmed through 1H NMR spectroscopy and single-crystal X-ray diffraction, reveals a trans-fusion between the cyclohexane ring and the newly formed dithiolane-2-thione ring. pacific.edupacific.eduresearchgate.net

This trans-fusion has significant stereochemical implications. For instance, in derivatives prepared from mono-substituted cyclohexene (B86901) oxides, the substituent is compelled to occupy an axial position. pacific.edupacific.edu This is a noteworthy achievement, as the axial position is often less sterically favorable than the equatorial position. Thus, the transformation of an epoxide into a trithiocarbonate (B1256668) serves as a reliable method for locking the cyclic compound in what would typically be an unstable conformation. pacific.eduresearchgate.net

A convenient and effective method for synthesizing these conformational locks involves the treatment of corresponding epoxides with potassium ethyl xanthogenate. pacific.edupacific.eduresearchgate.net This procedure is advantageous as it often yields the desired 1,3-dithiolane-2-thione as the sole product in good to moderate yields without the need for high pressure or a catalyst. pacific.edu

Detailed Research Findings on Conformational Locking

Starting Material ClassResulting StructureKey Conformational FeatureAnalytical Method
Cyclohexene oxidesCyclohexane-fused 1,3-dithiolane-2-thionesTrans-fusion of the carbocyclic and heterocyclic rings1H NMR, Single-crystal X-ray data pacific.edupacific.edu
Mono-substituted cyclohexene oxidesAxially-substituted cyclohexane-fused 1,3-dithiolane-2-thionesSubstituent locked in an axial position1H NMR pacific.edupacific.edu

This ability to dictate and rigidly maintain specific stereochemical arrangements makes 1,3-dithiolane-2-thiones valuable building blocks in the synthesis of complex molecular architectures where precise spatial orientation is critical.

Spectroscopic Characterization and Stereochemical Investigations of 2,2 Dimethyl 1,3 Dithiolane and Analogues

Comprehensive Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,3-dithiolane (B1216140) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In ¹H NMR, the protons of the dithiolane ring and its substituents exhibit characteristic signals. For example, the methylene (B1212753) protons on the dithiolane ring typically appear as a complex multiplet, while the methyl protons of the 2,2-dimethyl group present as a sharp singlet. The exact chemical shifts are influenced by the solvent and the presence of other functional groups.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the C2-dimethyl group, the two methyl carbons, and the two methylene carbons of the dithiolane ring all resonate at characteristic frequencies. For 2,2-Dimethyl-1,3-dithiolane, a signal for the quaternary carbon C2 is observed alongside signals for the two equivalent methyl groups and the two equivalent methylene carbons of the heterocyclic ring. spectrabase.com

Detailed analysis of more complex analogues is often achieved using two-dimensional NMR experiments like COSY, HMQC, and HMBC, which reveal proton-proton and proton-carbon correlations, respectively. scielo.brmdpi.com These techniques are essential for unambiguously assigning all signals in structurally intricate dithiolane derivatives. scielo.br

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Dithiolane Analogue The following data is for (±)-trans-dehydrodiferulate dimethyl ester, a compound containing a related heterocyclic system, illustrating the type of data obtained from NMR analysis. scielo.br

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
C-788.95.56d9.0
C-858.04.25d9.0
OCH₃ (C-3)56.03.88s-
OCH₃ (C-5)56.13.90s-
OCH₃ (C-7')55.93.78s-

Data sourced from a study on dihydrofuran neolignans, presented for illustrative purposes. scielo.br

Mass Spectrometry Techniques (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile compounds within a sample. nih.gov For a compound like this compound, GC-MS serves as an excellent method for confirming its identity and assessing its purity.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long capillary column. uokerbala.edu.iq The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. nih.gov

The mass spectrometer ionizes the molecules, typically using electron impact (EI), which causes them to fragment in a reproducible manner. uokerbala.edu.iq The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." The spectrum for this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions. By comparing this fragmentation pattern and the retention time from the GC with those in a spectral library (like NIST), the compound can be unequivocally identified. nih.govbotanyjournals.com The technique is also highly sensitive for detecting impurities, which would appear as separate peaks in the gas chromatogram. researchgate.net

Stereochemical Determination and Chiral Differentiation

When the 1,3-dithiolane ring is substituted, particularly at the C4 or C5 positions, it can create one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). Determining the three-dimensional arrangement of these isomers is critical, as they can have different biological activities. mdpi.comnih.gov

Chiral Resolution Methodologies (e.g., Enantioselective High-Performance Liquid Chromatography)

Enantioselective High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers, a process known as chiral resolution. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, causing them to travel through the HPLC column at different rates and thus elute separately. mdpi.comnih.gov

For example, the chiral resolution of the key synthetic building block (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a 1,3-dithiolane analogue, was successfully achieved using a Chiralpak IA column. mdpi.comnih.gov By optimizing the mobile phase composition and flow rate, baseline separation of the two enantiomers was accomplished, allowing for their isolation in high enantiomeric purity. mdpi.comnih.gov

Table 2: Example of Enantioselective HPLC Parameters for Chiral Resolution of a 1,3-Dithiolane Analogue

ParameterValue
Compound(R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol
ColumnChiralpak IA (4.6 × 250 mm, 5 µm)
Mobile Phasen-Hexane/Methyl tert-butyl ether (MTBE) 4:1 (v/v)
Flow Rate1 mL/min
Retention Factor (k₁)4.60
Retention Factor (k₂)5.34
Separation Factor (α)1.16
Resolution (Rs)1.39

Data from the successful resolution of a key dithiolane-based synthon. nih.gov

Absolute Configuration Assignment Techniques (e.g., X-ray Diffraction, Circular Dichroism Spectroscopy)

Once enantiomers are separated, determining their absolute configuration (the actual R or S designation at the chiral center) is essential. Single-crystal X-ray diffraction is considered the most definitive method for this purpose. thieme-connect.deresearchgate.net If a suitable single crystal of an enantiomerically pure compound can be grown, X-ray analysis can directly reveal the spatial arrangement of its atoms, allowing for unambiguous assignment of the absolute configuration. nih.govcore.ac.uk

In cases where crystallization is difficult, an indirect method involving chemical correlation is often used. For instance, an enantiomer of a dithiolane alcohol was chemically converted into a different, more easily crystallized derivative. The absolute configuration of this new derivative was then determined by X-ray diffraction. mdpi.comnih.gov Since the stereocenter was not altered during the synthesis, the configuration of the original dithiolane alcohol could be confidently inferred. mdpi.comnih.gov

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides another valuable tool. While it is often a comparative method, the experimental CD spectrum of an unknown enantiomer can be compared to the calculated spectrum or to the spectrum of a known standard to assign its absolute configuration. mdpi.com

Diastereoselective Synthesis and Analysis of Stereoisomers

Diastereoselective synthesis refers to chemical reactions that preferentially produce one diastereomer over others. This is commonly achieved by using a chiral starting material or a chiral catalyst that directs the formation of a new stereocenter with a specific orientation relative to the existing one. nih.gov

For example, in the synthesis of complex molecules containing a dithiolane moiety, a reaction might be designed where a prochiral substrate reacts with a chiral reagent, leading to the formation of two diastereomeric products in unequal amounts. The reaction's efficiency is measured by its diastereomeric ratio (d.r.). nih.gov

The analysis of the resulting diastereomers is typically performed using NMR spectroscopy. The different spatial environments of the nuclei in diastereomers often lead to distinct chemical shifts and coupling constants in the NMR spectrum, allowing for their differentiation and quantification to determine the diastereomeric ratio. Chromatographic methods like GC or HPLC can also be used to separate and quantify diastereomers. nih.gov

Conformational Analysis and Dynamics of the 1,3-Dithiolane Ring

The five-membered 1,3-dithiolane ring is a flexible heterocyclic system characterized by a continuous interconversion between various conformations. Unlike rigid six-membered rings such as cyclohexane (B81311), which primarily exists in a stable chair conformation, the 1,3-dithiolane ring does not have a single, highly preferred geometry. Instead, it exists as a dynamic equilibrium of multiple low-energy conformers. The conformational landscape is primarily defined by a process known as pseudorotation, which involves the interconversion between two principal conformations: the envelope (with Cₛ symmetry) and the twist or half-chair (with C₂ symmetry) forms.

The energy barrier for this pseudorotation is remarkably low, leading to a highly flexible and dynamic ring system at room temperature. rsc.org This flexibility is a key characteristic of the 1,3-dithiolane scaffold. Investigations into analogues such as 2-alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans have shown that the free energy differences between diastereoisomers are typically very small, often in the range of 0.13 to 1.00 kJ/mol. rsc.org This low energy difference underscores the facile interconversion between conformers. A defined minimum-energy conformation is generally only achieved when a bulky substituent is present at the C2 position, which can restrict the ring's dynamic motion. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the conformational preferences and dynamics of the 1,3-dithiolane ring in solution. Both ¹H and ¹³C NMR provide crucial data, including chemical shifts and spin-spin coupling constants, that are sensitive to the ring's geometry. In ¹H NMR, the vicinal coupling constants (³J_HH) between protons on adjacent carbon atoms (C4 and C5) are particularly informative. These coupling constants are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By analyzing these values, researchers can deduce the time-averaged conformation of the ring.

Computational chemistry provides a powerful complementary tool for mapping the potential energy surface of the 1,3-dithiolane ring. Methods such as ab initio and Density Functional Theory (DFT) calculations are employed to determine the relative energies of different conformers and the energy barriers that separate them. These theoretical calculations support experimental findings and provide a more detailed picture of the pseudorotational pathway. For instance, theoretical studies on related five-membered heterocycles have quantified the energy barriers for pseudorotation, typically finding them to be only a few kcal/mol.

In the solid state, X-ray crystallography offers direct insight into the conformation of 1,3-dithiolane derivatives. Crystal structure analyses have revealed that the dithiolane ring can adopt various conformations, including envelope and twisted forms. In some cases, positional disorder is observed within the crystal lattice, where the dithiolane ring exists as a statistical mixture of two or more distinct conformations. This observation in the solid state further corroborates the low energy barrier separating these conformers. nih.gov

The presence of substituents, such as the two methyl groups in this compound, influences the conformational equilibrium. The gem-dimethyl group at the C2 position introduces specific steric interactions that can shift the equilibrium towards a preferred, though still flexible, conformation.

Detailed Research Findings

Research on substituted 1,3-dithiolane analogues provides specific data on their conformational behavior. Studies involving the acid-catalysed equilibration of diastereomeric 2-alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans have quantified the subtle energy differences that govern their conformational preferences.

Table 1: Free Energy Differences (ΔG°) Between Diastereoisomers of Substituted 1,3-Dithiolans rsc.org
Compound SeriesSubstituentsΔG° (kJ mol⁻¹)
2-Alkyl-4-methyl-1,3-dithiolansVarying alkyl groups at C2, methyl at C40.13 - 0.54
2-Alkyl-2,4-dimethyl-1,3-dithiolansVarying alkyl and methyl at C2, methyl at C40.71 - 1.00

The data in Table 1 illustrate that even with multiple alkyl substituents, the energy differences between isomers remain low, confirming the inherent flexibility of the 1,3-dithiolane ring system. rsc.org

NMR parameters are fundamental to understanding these systems in solution. While a complete, published analysis for the parent this compound is not detailed in readily available literature, the principles of analysis are well-established. The expected NMR data would reflect a time-averaged spectrum due to rapid conformational interconversion at room temperature.

Table 2: Representative NMR Parameters for Conformational Analysis of Saturated Five-Membered Rings
ParameterTypical Value/RangeInformation Gained
¹³C Chemical Shift (C2)~70-90 ppm (for ketals)Sensitive to substitution at C2.
¹³C Chemical Shift (C4/C5)~35-45 ppmReflects the overall ring conformation.
¹H Chemical Shift (H4/H5)~3.0-3.5 ppmA single, time-averaged signal at room temperature indicates rapid pseudorotation.
³J_HH (H4-H5)~6-8 Hz (cis/trans averaged)Dihedral angles and puckering amplitude via Karplus equation.

Computational and Theoretical Studies on 2,2 Dimethyl 1,3 Dithiolane Reactivity and Structure

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens through which the dynamic processes of chemical reactions can be observed at a molecular level. For 2,2-dimethyl-1,3-dithiolane, these calculations are instrumental in understanding its reaction mechanisms.

Energy Profiles of Reactions and Intermediates

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products. chemrxiv.orgnih.gov This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and the relative energies of any intermediates and transition states. chemrxiv.orgnih.govmdpi.com

In the context of this compound, a common reaction is its use as a protecting group for carbonyl compounds, a process that is reversible. Quantum chemical calculations can model the energy changes during the formation and cleavage of the dithiolane ring. For instance, the reaction of acetone (B3395972) with 1,2-ethanedithiol (B43112) to form this compound can be studied to determine the energy profile.

Table 1: Illustrative Reaction Energy Profile Data for the Formation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Acetone + 1,2-Ethanedithiol)0.0
Transition State 1+15.2
Hemithioacetal Intermediate-5.8
Transition State 2+12.5
Products (this compound + H₂O)-8.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. chemrxiv.orgmdpi.com Characterizing the geometry and energy of these states is crucial for understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and analyzing transition states.

For a reaction involving this compound, such as its oxidation, theoretical calculations can model the structure of the transition state. This would involve identifying the bond-breaking and bond-forming processes occurring at the sulfur atoms. The vibrational frequencies of the calculated transition state structure are also analyzed; a single imaginary frequency confirms that the structure is indeed a true transition state.

Exploration of Reaction Pathways and Selectivity Rationalization

Many reactions can proceed through multiple pathways, leading to different products. Quantum chemical calculations can explore these various pathways and help rationalize the observed selectivity. For example, in the deprotection of this compound, different reagents might favor different mechanistic routes.

Computational studies can compare the activation energies of competing pathways. The pathway with the lower activation energy will be the kinetically favored one. This is particularly relevant in cases of regioselectivity or stereoselectivity, where the formation of one isomer is preferred over another.

Analysis of Electronic Structure and Stereoelectronic Effects

The arrangement of electrons in a molecule governs its physical and chemical properties. The analysis of the electronic structure of this compound can reveal important details about its reactivity.

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. In sulfur-containing heterocycles like this compound, effects such as the anomeric effect can be significant. This involves the interaction of a lone pair of electrons on one heteroatom with the antibonding orbital of an adjacent bond. While more pronounced in systems like 2-alkoxy-1,3-dithianes, analogous interactions can influence the conformation and reactivity of the 1,3-dithiolane (B1216140) ring.

Computational tools like Natural Bond Orbital (NBO) analysis can quantify these interactions, providing a deeper understanding of the electronic delocalization within the molecule. This analysis can also help explain the preferred conformations of the dithiolane ring and the influence of the gem-dimethyl group at the C2 position.

Structure-Reactivity Relationship Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) and other predictive models aim to correlate the chemical structure of a molecule with its reactivity or biological activity. chemrxiv.orgnih.gov While specific QSAR studies on this compound are not widely documented, the principles can be applied.

By calculating a range of molecular descriptors for this compound and its derivatives (e.g., electronic properties, steric parameters), it is possible to build models that predict their reactivity in certain reactions. For instance, a model could be developed to predict the rate of deprotection of various 2-substituted-2-methyl-1,3-dithiolanes under specific conditions. These models often employ machine learning algorithms to identify the most relevant descriptors and establish a predictive relationship. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of 2,2-dimethyl-1,3-dithiolane is a prime candidate for such improvements. Traditional methods often rely on strong protic or Lewis acids, which can present environmental and handling challenges.

Catalyst TypeReaction ConditionsAdvantages
Solid Acid CatalystsSolvent-free, Microwave irradiationReusability, Reduced waste, Faster reaction times
Catalyst-FreeNitromethane solventAvoids harsh acidic catalysts

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The integration of this compound chemistry into flow reactors is a promising avenue for future development. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Automated synthesis platforms, which combine robotics and software to perform multi-step syntheses, also stand to benefit from robust methods for the formation and cleavage of this compound protecting groups. The development of resin-bound dithiolane reagents could facilitate their use in solid-phase synthesis, a cornerstone of automated peptide and oligonucleotide synthesis. smolecule.com This would enable the streamlined production of complex molecules with multiple functional groups requiring protection.

Exploration of Novel Catalytic Applications Beyond Protecting Group Chemistry

While its role as a protecting group is well-established, the inherent chemical properties of the this compound moiety suggest its potential for use in catalysis. The sulfur atoms can coordinate to metal centers, opening up possibilities for the design of novel ligands for transition metal catalysis. The unique electronic environment created by the dithiolane ring could influence the reactivity and selectivity of catalytic transformations.

Future research will likely focus on designing and synthesizing chiral dithiolane ligands for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. Furthermore, the ability of the dithiolane group to undergo redox chemistry could be harnessed in the development of novel organocatalysts for a variety of organic transformations.

Advanced Materials Design Leveraging Dithiolane Properties

The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to the development of advanced materials with unique properties. The sulfur atoms can enhance the refractive index of polymers, making them suitable for applications in optical materials and coatings. Moreover, the dithiolane ring can be opened under specific conditions, providing a mechanism for creating responsive or degradable materials.

Research in this area will likely explore the synthesis of dithiolane-containing monomers and their subsequent polymerization to create materials with tailored thermal, mechanical, and optical properties. The ability of sulfur-containing polymers to interact with heavy metals also suggests potential applications in sensing and environmental remediation.

Chemoenzymatic Approaches for Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is a major challenge in modern organic chemistry. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful solution. The application of this approach to the synthesis of chiral this compound derivatives is a nascent but highly promising field of research.

Future investigations will likely focus on the use of lipases and other hydrolases for the kinetic resolution of racemic mixtures of substituted 2,2-dimethyl-1,3-dithiolanes. This would provide access to enantiopure building blocks for the synthesis of complex chiral molecules. Furthermore, the development of enzymatic methods for the asymmetric synthesis of dithiolanes from prochiral precursors would represent a significant advance in the field.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1,3-dithiolane, and how do reaction conditions influence yield?

The compound can be synthesized via reactions of 1,2-disulfenyl chlorides with aldehydes or active methylene compounds. For example, 1,2-propanedisulfenyl chloride reacts with aldehydes (e.g., propionaldehyde) under controlled conditions to form substituted 1,3-dithiolanes. Yield optimization requires precise temperature control (typically 0–25°C), inert atmospheres, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and ring conformation (e.g., chair or flattened chair structures in substituted analogs) .
  • Vibrational spectroscopy (IR/Raman) : Identifies S–S and C–S stretching modes (e.g., 640–720 cm⁻¹ for dithiolane rings) .
  • Computational methods (DFT/B3LYP) : Predicts molecular geometry, electrostatic potentials, and thermodynamic stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Waste management : Segregate sulfur-containing waste and transfer to certified hazardous waste facilities to prevent environmental contamination .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as dithiolanes may release volatile sulfur compounds .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

  • Molecular docking simulations : Predict binding affinities to enzymes (e.g., inflammatory pathway targets like cyclooxygenase). Studies suggest potential inhibition of pro-inflammatory mediators via sulfur-mediated interactions .
  • High-throughput screening (HTS) : Assess cytotoxicity and enzyme inhibition in cell-based assays. For example, IC₅₀ values can be determined using fluorogenic substrates .

Q. What are the photochemical behaviors of this compound under visible-light conditions?

Under visible-light irradiation, the compound undergoes radical-mediated reactions. For instance, reaction with tris(trimethylsilyl)silane generates sulfur-centered radicals, leading to ring-opening via S–CMe₂ bond cleavage. This pathway is exploited in green oxidative difluoroalkylation reactions .

Q. How does coordination chemistry with this compound derivatives influence material properties?

  • Metal complexes : Cadmium(II) complexes with dithiolane ligands exhibit fluorescence properties. Synthesis involves reacting cadmium acetate with hydrazono-dithiolane ligands in methanol, followed by characterization via fluorescence spectroscopy and X-ray crystallography .
  • Applications : Such complexes are explored for optoelectronic materials due to their emissive behavior in the visible spectrum .

Q. What toxicological data exist for this compound, and how are these findings validated?

  • Subchronic toxicity studies : A 91-day rat study on a structural analog (2-methyl-1,3-dithiolane) showed no adverse effects at 7 mg/kg bw/day, establishing a NOAEL >7 mg/kg .
  • In silico toxicology : Tools like EPA DSSTox assess metabolic pathways (e.g., S-oxidation to sulfoxides) and predict genotoxicity risks .

Q. How is this compound detected in complex matrices, and what analytical methods are recommended?

  • GC-MS : Optimized for volatile sulfur compounds using polar capillary columns (e.g., DB-WAX). Detection limits <1 ppb achieved via headspace sampling .
  • LC-MS/MS : Quantifies non-volatile derivatives (e.g., sulfoxides) in biological samples with MRM transitions .

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